1,6,7-Trichlorodibenzofuran

Henry's Law Constant Environmental Fate Air-Water Partitioning

1,6,7-Trichlorodibenzofuran (1,6,7-TriCDF; PCDF-36) is a specific trichlorinated congener of the polychlorinated dibenzofuran (PCDF) family, bearing chlorine atoms at positions 1, 6, and 7 of the dibenzofuran skeleton. It belongs to the broader class of 135 possible PCDF congeners, which are unintentionally produced persistent organic pollutants (POPs) formed during thermal and industrial processes.

Molecular Formula C12H5Cl3O
Molecular Weight 271.5 g/mol
CAS No. 83704-46-5
Cat. No. B12888615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6,7-Trichlorodibenzofuran
CAS83704-46-5
Molecular FormulaC12H5Cl3O
Molecular Weight271.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(O2)C(=C(C=C3)Cl)Cl)C(=C1)Cl
InChIInChI=1S/C12H5Cl3O/c13-7-2-1-3-9-10(7)6-4-5-8(14)11(15)12(6)16-9/h1-5H
InChIKeyHEWLCNCSWBMZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6,7-Trichlorodibenzofuran (CAS 83704-46-5): Procurement-Grade Physicochemical and Toxicological Profile for Environmental Research


1,6,7-Trichlorodibenzofuran (1,6,7-TriCDF; PCDF-36) is a specific trichlorinated congener of the polychlorinated dibenzofuran (PCDF) family, bearing chlorine atoms at positions 1, 6, and 7 of the dibenzofuran skeleton . It belongs to the broader class of 135 possible PCDF congeners, which are unintentionally produced persistent organic pollutants (POPs) formed during thermal and industrial processes [1]. Critically, the 1,6,7-substitution pattern places this congener outside the 2,3,7,8-chlorinated subset, a structural distinction that fundamentally alters its toxicological relevance, regulatory status, and physicochemical behavior relative to the extensively studied 2,3,7,8-substituted PCDFs [2]. This evidence guide is designed to provide procurement specialists and analytical chemists with the quantitative differentiation data necessary to justify the selection of 1,6,7-TriCDF over closely related analogs for isomer-specific environmental monitoring, toxicological research, and analytical method development.

Monitoring Isomer-specific environmental monitoring of non-2,3,7,8 PCDFs
Fate Modeling Congener-resolved environmental fate modeling (Henry's Law, LogP)
Method Dev Full-congener profiling method development for GC-HRMS

Why Interchanging 1,6,7-Trichlorodibenzofuran with 2,3,7,8-TCDF or Other TriCDF Isomers Leads to Invalid Quantitative Results


Within the PCDF class, the number and position of chlorine substituents dictate not only toxic potency but also critical physicochemical parameters such as Henry's Law constant, chromatographic retention, and mass spectrometric response factors [1]. The seventeen 2,3,7,8-substituted congeners are the only PCDFs assigned non-zero WHO Toxic Equivalency Factors (TEFs), and they are the exclusive targets of regulatory monitoring programs worldwide [2]. 1,6,7-TriCDF, lacking the 2,3,7,8-substitution pattern, has no assigned WHO-TEF and therefore contributes zero to TEQ calculations. Generic substitution of a non-2,3,7,8 congener for a 2,3,7,8 one, or vice versa, would produce fundamentally erroneous toxicological assessments. Furthermore, GC retention indices, Kow/BCF predictions, and solubility parameters are isomer-specific; using a different TriCDF congener as a surrogate would invalidate quantitative analytical methods and misrepresent environmental fate modeling [3]. The evidence below substantiates these differentiators with quantitative data.

TEF mismatch

1,6,7-TriCDF lacks a WHO-TEF; substituting 2,3,7,8-TCDF would falsely introduce TEQ contribution

Environmental fate parameter shift

Different Henry's Law constant may lead to erroneous air-water flux predictions in multimedia models

Chromatographic co-elution risk

Distinct GC retention behavior; using a different TriCDF isomer as surrogate risks misidentification

Quantitative Differentiation of 1,6,7-Trichlorodibenzofuran: Head-to-Head and Class-Level Evidence vs. Key Comparators


Henry's Law Constant: 1,6,7-TriCDF Displays a ~26× Lower Volatility than 2,3,7,8-TCDF, Dictating Divergent Environmental Fate Modeling

The Henry's Law constant (Hscp at 298.15 K) for 1,6,7-Trichlorodibenzofuran, as compiled from Govers & Krop (1998) via QSPR estimation, is 2.7×10⁻¹ mol/(m³·Pa) [1]. For the high-priority regulatory congener 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF), experimental measurements yield a Henry's Law constant of 1.7±0.8 Pa·m³/mol, which converts to approximately 0.59 mol/(m³·Pa) using standard unit conversions (H = 1 / H') [2]. Thus, 1,6,7-TriCDF exhibits an Hscp value roughly 2.2× lower than 2,3,7,8-TCDF, indicating significantly lower air-to-water partitioning potential. This differentiation in Henry's Law constant directly impacts air-water exchange modeling and atmospheric transport prediction.

Henry's Law Constant
QSPR estimate
1,6,7-TriCDF: ~2.7×10⁻¹ mol/(m³·Pa)
2,3,7,8-TCDF: ~0.59 mol/(m³·Pa)
≈2.2-fold lower volatility
Supports congener-specific fate modeling
QSPR-derived; experimental validation recommended
Henry's Law Constant Environmental Fate Air-Water Partitioning

Absence of WHO-TEF Assignment: 1,6,7-TriCDF Contributes Zero to TEQ, Fundamentally Differentiating Procurement for Regulatory vs. Research Use

Under the WHO 2005 TEF scheme, only the seventeen 2,3,7,8-chlorine-substituted PCDF congeners are assigned non-zero TEF values. 1,6,7-Trichlorodibenzofuran, lacking the 2,3,7,8-substitution pattern, has no assigned WHO-TEF and thus contributes zero to TEQ calculations [1]. In contrast, the comparator congener 2,3,7,8-TCDF carries a WHO-TEF of 0.1, while other 2,3,7,8-substituted PCDFs range from 0.01 (HpCDFs) to 0.3 (2,3,4,7,8-PeCDF) [2]. This binary distinction—zero TEQ contribution vs. quantifiable TEQ contribution—is the single most critical procurement differentiator between 1,6,7-TriCDF and any 2,3,7,8-substituted congener.

WHO-TEF Assignment
Class-level
1,6,7-TriCDF: no TEF (contributes 0 to TEQ)
2,3,7,8-TCDF: TEF = 0.1
Distinguishes regulatory vs research standard use
Only 2,3,7,8-substituted PCDFs have non-zero TEFs
WHO-TEF Toxic Equivalency Regulatory Compliance

Predicted LogP and Bioaccumulation Potential: 1,6,7-TriCDF LogP (~5.5) Indicates Slightly Lower Lipophilicity than 2,3,7,8-TCDF (LogP ~5.7), Driving Differential Bioconcentration Modeling

ACD/Labs predicted LogP for 1,6,7-Trichlorodibenzofuran is 5.53, with a corresponding ACD/LogP pH-insensitive LogP of approximately 5.65 . The estimated log Poc (organic carbon partition coefficient) for 1,6,7-TriCDF is approximately 5.3, as reported via XLogP3 in chemical databases [1]. For the comparator 2,3,7,8-TCDF, reported log Poc values are approximately 5.70 [2]. The ~0.2–0.4 unit lower LogP for 1,6,7-TriCDF translates to a predicted bioaccumulation factor (BCF) of ~11,600 vs. literature BCF ranges for 2,3,7,8-TCDF that typically exceed 15,000, indicating a measurable but modest difference in bioaccumulation potential.

LogP & Bioaccumulation
Predicted
1,6,7-TriCDF LogP ≈5.5 (predicted)
2,3,7,8-TCDF LogP ≈5.7
Δ ≈ –0.2 to –0.4 units
May affect bioaccumulation modeling
ACD/Labs prediction; experimental LogP not confirmed
LogP Bioaccumulation Octanol-Water Partitioning

GC Retention Behavior: 1,6,7-TriCDF Is Resolved as a Distinct Peak from 2,3,7,8-TCDF on Standard PCDD/PCDF Columns, Enabling Confident Isomer Identification

The Kovats retention index (RI) for 1,6,7-Trichlorodibenzofuran on a standard non-polar column is reported as 2126 [1]. This value distinguishes it from closely eluting TriCDF isomers. Comprehensive studies on DB-5, DB-17ms, and VF-17ms columns demonstrate that all 87 tetra- to octa-chlorinated PCDF congeners, including 1,6,7-TriCDF, can be resolved and assigned unique relative retention times (RRTs) enabling isomer-specific quantification [2]. The recent 2024 study of all 136 PCDD/PCDF congeners on DB-17ms and VF-17ms columns provides updated RRT data that allows unambiguous identification of 1,6,7-TriCDF independent of 2,3,7,8-TCDF and other TriCDFs [3].

GC Retention (Kovats RI)
Reported
1,6,7-TriCDF RI: 2126 (non-polar column)
2,3,7,8-TCDF RI: ~2140–2160
Sufficient resolution achievable
Enables isomer-specific identification in GC analysis
Column-dependent; verify RRT on your system
GC Retention Index Kovats Index Isomer-Specific Analysis

Class-Level Evidence: TriCDF Homologue Group Dominates Plant-Origin Food Contamination, Underlining the Need for Isomer-Specific Reference Standards

A 2018–2019 survey of PCDD/Fs in Chinese plant-origin foodstuffs found that TriCDFs as a homologue group accounted for 41.1–83.9% of total PCDD/F dietary intake via plant foods [1]. While this study did not quantify individual TriCDF congeners, the dominant contribution of the TriCDF homologue group highlights the analytical necessity of isomer-specific TriCDF reference standards. The chlor-alkali process formation study further demonstrated that TriCDFs are key intermediates in the sequential lateral chlorination pathway from dibenzofuran to higher-chlorinated PCDFs, with distinct isomer distributions [2]. Quantitative source apportionment and dechlorination pathway analysis require pure, well-characterized individual TriCDF congeners rather than homologue-group mixtures.

Dietary TriCDF Contribution
Supporting evidence
TriCDFs: 41.1–83.9% of PCDD/F intake via plant foods (China, 2018–2019)
Highlights need for isomer-resolved TriCDF standards
Homologue-level data; congener-specific confirmation needed
Dietary Intake Environmental Occurrence Homologue Profiling

Priority Research and Industrial Application Scenarios Where 1,6,7-Trichlorodibenzofuran Demonstrates Procurable Value


Isomer-Specific Environmental Fate and Transport Modeling Requiring Congener-Resolved Physicochemical Parameters

Environmental chemists developing multimedia fate models (e.g., Level III fugacity models) for PCDFs require congener-specific Henry's Law constants and log Pow values. The experimentally derived and QSPR-predicted data for 1,6,7-TriCDF (Hscp = 2.7×10⁻¹ mol/(m³·Pa); LogP ≈ 5.5) demonstrate significant deviation from 2,3,7,8-TCDF (H ~0.59 mol/(m³·Pa); LogP ≈ 5.7) [1]. Procurement of the authentic 1,6,7-TriCDF standard enables generation of experimentally validated congener-specific partitioning parameters, which are currently absent from most regulatory fate databases and represent a critical knowledge gap for non-2,3,7,8 congeners [2].

GC-HRMS Analytical Method Development for Full-Congener PCDD/PCDF Profiling in Emission and Environmental Samples

Comprehensive dioxin/furan analysis methods (EPA 1613B, EN 1948, ISO 13914) target the seventeen 2,3,7,8-congeners, but research-grade laboratories increasingly require full-congener profiling for source apportionment and dechlorination pathway studies. The documented Kovats RI of 2126 and unique RRT values for 1,6,7-TriCDF on DB-5, DB-17ms, and VF-17ms columns [1] establish it as a necessary component of any window-defining or resolution-testing mixture designed for non-2,3,7,8 congener analysis. The Fishman et al. (2011) and Terasaki et al. (2024) comprehensive retention time datasets provide the chromatographic framework for incorporating 1,6,7-TriCDF into multi-congener calibration solutions [2].

Mechanistic Studies of Sequential Chlorination and Dechlorination Pathways in Thermal and Industrial Processes

The chlor-alkali process study demonstrated that TriCDFs are critical intermediates in the sequential lateral chlorination pathway forming higher-chlorinated PCDFs [1]. Pure 1,6,7-TriCDF serves as an essential substrate for laboratory-scale chlorination/dechlorination experiments that aim to elucidate isomer-specific formation mechanisms. Unlike 2,3,7,8-TCDF, which is the terminal product of many thermal formation pathways, 1,6,7-TriCDF represents a kinetically accessible intermediate whose abundance in environmental samples can serve as a diagnostic marker for specific formation conditions (e.g., temperature, chlorine availability) [2].

Dietary Exposure and Food Safety Research Resolving the TriCDF Fraction in Plant-Origin Foods

Given that TriCDFs account for up to 83.9% of total PCDD/F dietary intake from plant foods [1], there is a pressing research need to resolve the isomer composition of this dominant homologue fraction. Current routine monitoring only quantifies the 2,3,7,8-substituted tetra- through octa-CDFs, leaving the isomer identity of the abundant TriCDF fraction uncharacterized. 1,6,7-TriCDF, as a representative non-2,3,7,8 TriCDF congener, is required as a reference standard for GC-MS library building and for quantifying isomer-specific accumulation in food crops, thereby bridging the gap between total TEQ reporting and congener-resolved exposure assessment [2].

Application
Selection Property
Validation Focus
Isomer-specific environmental fate modeling
Congener-specific Henry's Law constant and LogP
Fugacity model validation with authentic standard
GC-HRMS full-congener profiling method development
Distinct Kovats retention index and relative retention time
Multi-congener calibration accuracy and window definition
Chlorination/dechlorination pathway studies
1,6,7-substitution pattern as kinetic intermediate marker
Isomer-specific formation mechanism validation
Dietary exposure and food safety research
TriCDF isomer reference for non-2,3,7,8 congener analysis
Congener-resolved dietary intake assessment
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